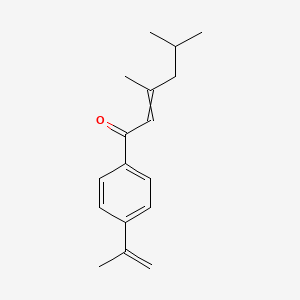
7-氨基-1-环丙基-6-氟-1,4-二氢-8-甲氧基-4-氧代-3-喹啉甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid” is a chemical compound with the molecular formula C14H13FN2O4 . It is also known as “莫西沙星杂质” in Chinese .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7- (substituted secondary amino)-8-methoxy-5- (sub)-4-oxoquinoline-3-carboxylic acids were synthesized from 1,2,3,4-tetrafluoro benzene . Another synthetic route involves two processes: i) construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group and ii) introduction of a fluorine atom by replacement of a nitro group with potassium fluoride .Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem and Sigma-Aldrich . The InChI code is 1S/C14H13FN2O4/c1-21-13-10 (16)9 (15)4-7-11 (13)17 (6-2-3-6)5-8 (12 (7)18)14 (19)20/h4-6H,2-3,16H2,1H3, (H,19,20) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 292.27 . It is a solid at room temperature . The predicted density is 1.582±0.06 g/cm3 . The melting point is >237°C (dec.) and the predicted boiling point is 516.3±50.0 °C .科学研究应用
合成和结构修饰
研究集中在合成各种喹诺酮的氨基酸前药,包括 7-氨基-1-环丙基-6-氟-1,4-二氢-8-甲氧基-4-氧代-3-喹啉甲酸衍生物,以提高溶解性和体内功效。例如,Sanchez 等人(1992 年)证明了氨基酸前药的制备,其溶解性比母体喹诺酮显着提高,表明具有提高生物利用度和治疗效果的潜力 (Sanchez 等人,1992 年)。
抗菌活性和应用
一系列研究合成了各种 7-氨基-1-环丙基-6-氟-1,4-二氢-8-甲氧基-4-氧代-3-喹啉甲酸衍生物,并评估了它们的抗菌性能。Ye(1995 年)合成了对金黄色葡萄球菌和铜绿假单胞菌等细菌表现出有效体外活性的衍生物,表明该化合物在对抗耐药菌株方面具有实用性 (Ye,1995 年)。
光化学稳定性和降解
7-氨基-1-环丙基-6-氟-1,4-二氢-8-甲氧基-4-氧代-3-喹啉甲酸的光化学稳定性一直是人们关注的主题,特别是在环丙沙星降解的背景下。Torniainen 等人(1997 年)鉴定了环丙沙星的主要光降解产物,该产物与感兴趣的化学结构密切相关,突出了了解光稳定性对于喹诺酮类治疗剂开发的重要性 (Torniainen 等人,1997 年)。
安全和危害
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
未来方向
作用机制
Target of Action
The primary target of Moxifloxacin Impurity 18 is currently unknown. It is an impurity of Moxifloxacin , which is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV .
Pharmacokinetics
Its solubility in DMSO and methanol suggests it may have some bioavailability , but its absorption, distribution, metabolism, and excretion in the body are unknown .
Result of Action
The molecular and cellular effects of Moxifloxacin Impurity 18’s action are currently unknown .
Action Environment
Factors such as pH, temperature, and presence of other compounds could potentially affect its activity, but specific studies are lacking .
生化分析
Biochemical Properties
7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid plays a role in biochemical reactions primarily as an impurity in Moxifloxacin synthesis. It interacts with various enzymes and proteins involved in the metabolic pathways of fluoroquinolones. The compound is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA processes .
Cellular Effects
The effects of 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in bacterial cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death .
Molecular Mechanism
The molecular mechanism of action of 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid involves the inhibition of DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, which are essential for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks and the cessation of bacterial cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that the compound can have sustained inhibitory effects on bacterial growth, although its potency may decrease over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. These toxic effects are likely due to the compound’s ability to induce oxidative stress and damage cellular components .
Metabolic Pathways
7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid is involved in the metabolic pathways of fluoroquinolones. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into various metabolites. These metabolites can further interact with cellular components, potentially leading to additional biochemical effects .
Transport and Distribution
The transport and distribution of 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid within cells and tissues involve various transporters and binding proteins. The compound can be actively transported into bacterial cells via efflux pumps, which can affect its intracellular concentration and efficacy. Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid is primarily within the cytoplasm of bacterial cells. The compound’s activity is influenced by its ability to penetrate the bacterial cell membrane and reach its target enzymes, DNA gyrase, and topoisomerase IV. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
属性
IUPAC Name |
7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKHBDEIOYPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N)F)C(=O)C(=CN2C3CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
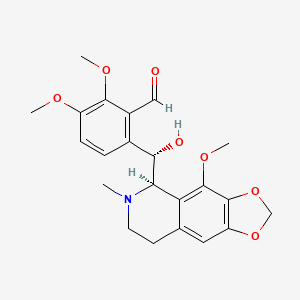
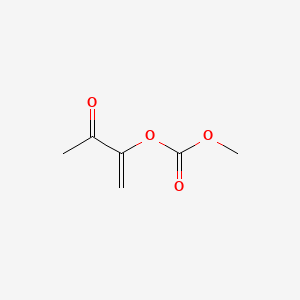
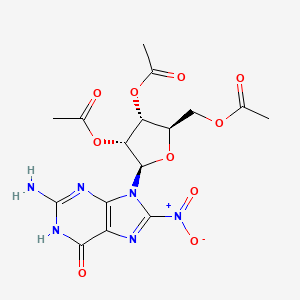
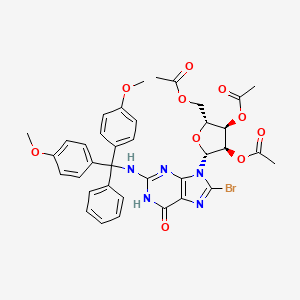
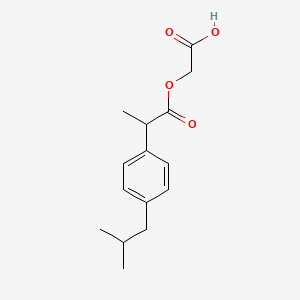

![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)




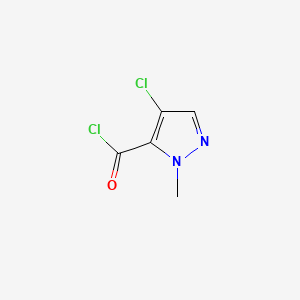
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)
